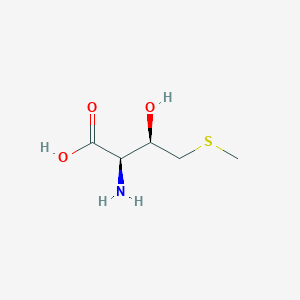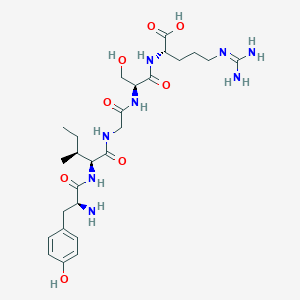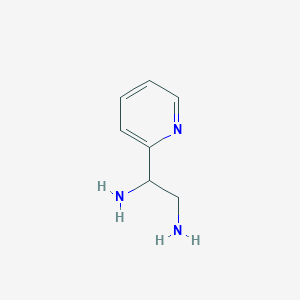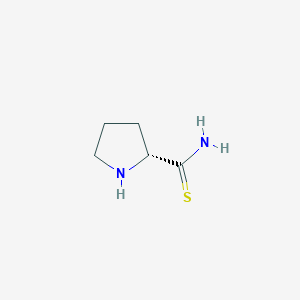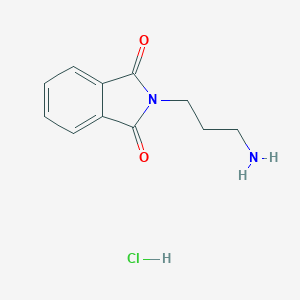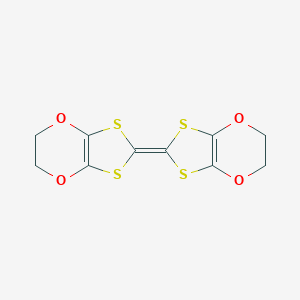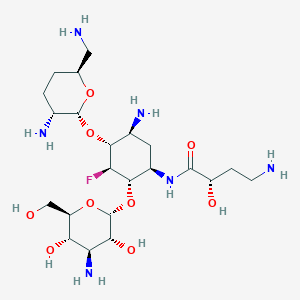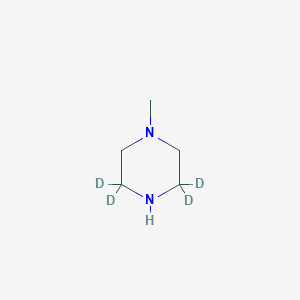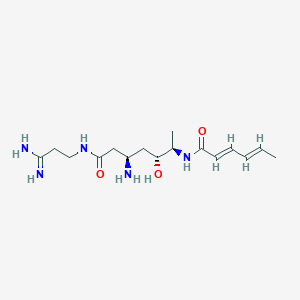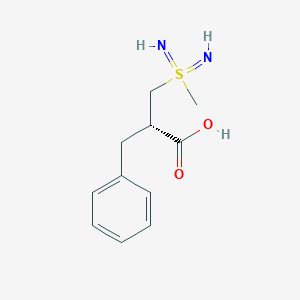
Tris(2,5-dimethylphenyl)phosphine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Transition Metal Catalysis
Tris(2,5-dimethylphenyl)phosphine: is widely used as a ligand in transition metal catalysis . Its bulky nature allows for the stabilization of metal centers and can influence the reactivity and selectivity of metal-catalyzed reactions. This application is crucial in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.
Organocatalysis
In organocatalysis, tris(2,5-dimethylphenyl)phosphine acts as a Lewis base, facilitating various organic transformations . It can activate substrates by forming adducts with electrophiles, which are then more susceptible to nucleophilic attack. This is particularly useful in asymmetric synthesis, where the creation of chiral centers is important.
Reducing Agent in Biological Studies
This phosphine compound serves as a mild reducing agent, particularly in disulfide bond reduction in biological and medical studies . It is used to reduce disulfide bonds in peptides and proteins, which is essential for studying protein structure and function.
Deoxygenative Reagent in Organic Synthesis
Tris(2,5-dimethylphenyl)phosphine: is employed as a deoxygenative reagent in organic synthesis . It can be used to remove oxygen-containing functional groups from molecules, which is a key step in the synthesis of certain hydrocarbons and in the preparation of deoxygenated analogs of natural products.
Synthesis of Luminescent Complexes
The compound finds application in the synthesis of luminescent copper (I) complexes . These complexes have potential uses in light-emitting devices, bioimaging, and as sensors due to their luminescent properties.
Gas-Constructed Vesicular Systems
Tris(2,5-dimethylphenyl)phosphine: is a component in the creation of Frustrated Lewis Pairs (FLPs) for gas-constructed vesicular systems . These systems have implications in gas storage and separation technologies, showcasing the material’s versatility in advanced application areas.
Safety and Hazards
Wirkmechanismus
Target of Action
Tris(2,5-dimethylphenyl)phosphine is a type of tertiary phosphine . It is often used as a ligand or catalyst in organic synthesis reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the reaction process and influences the outcome.
Mode of Action
The compound interacts with its targets by acting as a ligand, binding to a central atom in a coordination complex . This interaction can facilitate various organic reactions, such as hydrogenation and coupling reactions .
Biochemical Pathways
The exact biochemical pathways affected by Tris(2,5-dimethylphenyl)phosphine are dependent on the specific reactions it is involved in. As a catalyst, it can accelerate a wide range of reactions and influence multiple pathways. For instance, it can promote hydrogenation reactions, which are crucial in various biochemical processes .
Pharmacokinetics
As a phosphine compound, it is likely to have low water solubility and high solubility in organic solvents . These properties can affect its bioavailability and distribution in biological systems.
Result of Action
The molecular and cellular effects of Tris(2,5-dimethylphenyl)phosphine’s action are largely dependent on the specific reactions it catalyzes. In general, as a catalyst, it can facilitate reactions to proceed more efficiently and selectively, leading to desired products .
Action Environment
The action, efficacy, and stability of Tris(2,5-dimethylphenyl)phosphine can be influenced by various environmental factors. For instance, it is stable under normal temperature but may react with strong oxidizing agents . Its solubility in different solvents can also affect its action and efficacy .
Eigenschaften
IUPAC Name |
tris(2,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-16-7-10-19(4)22(13-16)25(23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAYGTMPJQOOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)P(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370554 | |
| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,5-dimethylphenyl)phosphine | |
CAS RN |
115034-38-3 | |
| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





